molecular formula C14H15N3O3 B4678266 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid

1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid

Cat. No. B4678266
M. Wt: 273.29 g/mol
InChI Key: GXHDQKORIZTNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid, also known as DPA-714, is a promising compound in the field of nuclear medicine. It belongs to the class of pyrazolopyrimidines and is used as a radioligand for imaging the translocator protein (TSPO) in the brain and other organs. TSPO is a mitochondrial protein that is involved in various physiological processes, including the regulation of cholesterol transport, apoptosis, and inflammation. DPA-714 has shown potential in the diagnosis and monitoring of neuroinflammatory diseases, such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid binds to the TSPO with high affinity and specificity. TSPO is upregulated in response to various stimuli, such as inflammation, oxidative stress, and cell damage. The binding of 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid to TSPO allows for the visualization of TSPO expression and distribution in various organs.
Biochemical and Physiological Effects:
1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid has been shown to have minimal toxicity and side effects in preclinical studies. It has a high affinity for TSPO and a long half-life, which allows for prolonged imaging. 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid has been shown to cross the blood-brain barrier and to accumulate in areas of neuroinflammation.

Advantages and Limitations for Lab Experiments

1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments, including its high affinity and specificity for TSPO, its long half-life, and its ability to cross the blood-brain barrier. However, 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid has some limitations, including its high cost, the need for specialized equipment for imaging, and the potential for false positives due to non-specific binding.

Future Directions

There are several future directions for the use of 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid in scientific research. One area of interest is the development of new radioligands for TSPO imaging with improved specificity and sensitivity. Another area of interest is the use of 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid in combination with other imaging agents to provide a more comprehensive picture of neuroinflammatory diseases. Additionally, 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid may have potential in the development of new therapies for neuroinflammatory diseases, as TSPO has been implicated in the pathogenesis of these diseases.

Scientific Research Applications

1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential in imaging TSPO in various organs, including the brain, heart, and lungs. It has been used in preclinical and clinical studies to evaluate the role of TSPO in neuroinflammatory diseases and to monitor the response to treatment. 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid has also been used to study the role of TSPO in cancer, cardiovascular diseases, and infectious diseases.

properties

IUPAC Name

1-[2-(2,6-dimethylanilino)-2-oxoethyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9-4-3-5-10(2)13(9)16-12(18)8-17-7-11(6-15-17)14(19)20/h3-7H,8H2,1-2H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHDQKORIZTNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,6-Dimethylanilino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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